

# An In-Depth Technical Guide to the Biochemical Properties of 2-Methylbutyrylglycine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methylbutyrylglycine

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## Introduction

**2-Methylbutyrylglycine** (2-MBG) is an N-acylglycine, a class of metabolites typically formed from the conjugation of an acyl-CoA molecule and glycine. While generally present at low levels, 2-MBG has garnered significant attention in the scientific and medical communities as a key biomarker for a specific inborn error of metabolism. This technical guide provides a comprehensive overview of the core biochemical properties of **2-Methylbutyrylglycine**, its metabolic origins, physiological effects, and the methodologies used for its detection and study.

## Core Biochemical and Physical Properties

**2-Methylbutyrylglycine** is a derivative of the amino acid glycine and 2-methylbutyric acid.<sup>[1]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	159.18 g/mol	[1][3]
CAS Number	52320-67-9	[1][2]
Synonyms	N-(2-methylbutanoyl)glycine, 2-MBG	[2][3]
Physical State	Solid	[3]
Solubility	Soluble in DMSO and Ethanol	[2]

## Metabolic Pathway and Enzymology

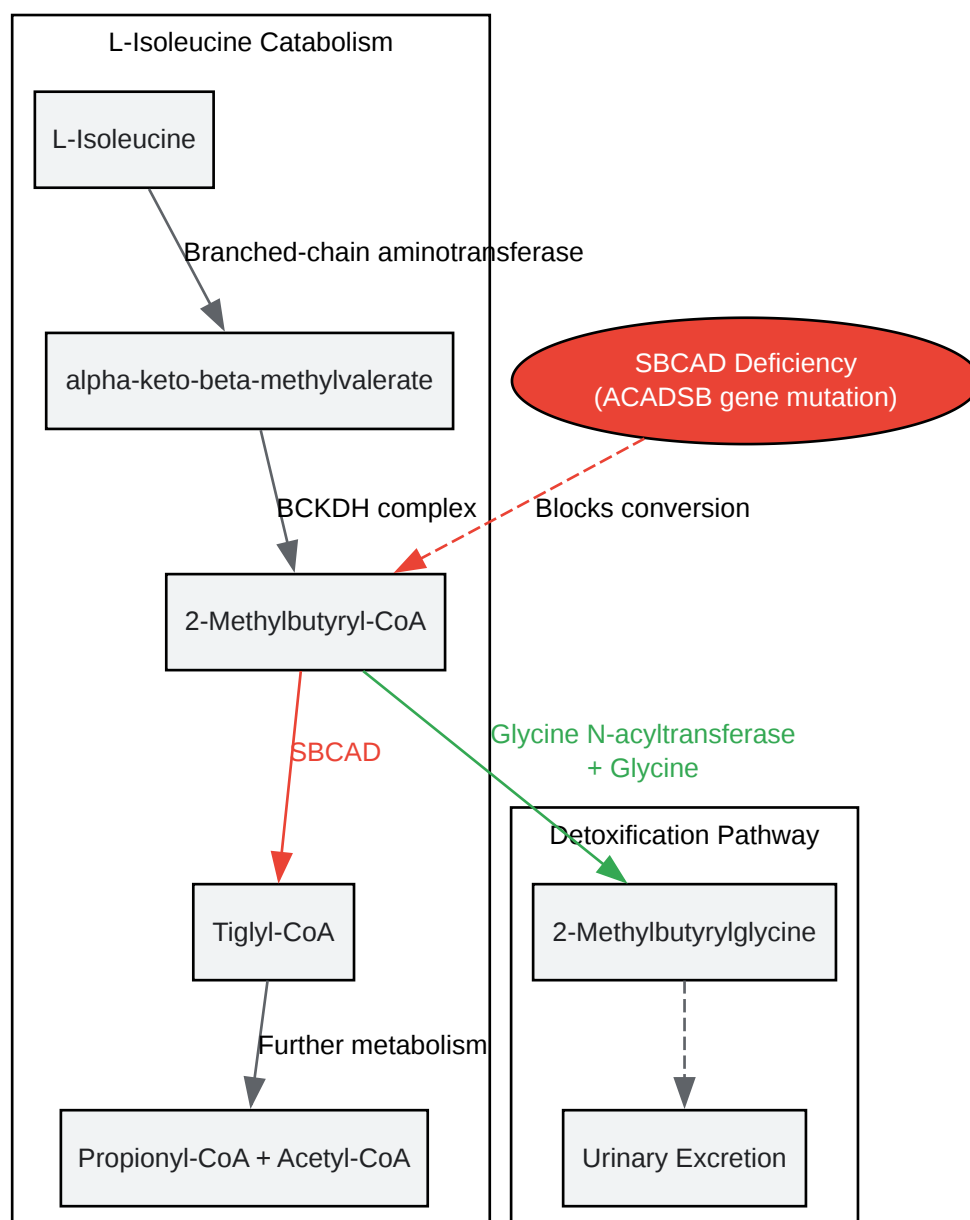
**2-Methylbutyrylglycine** is a downstream metabolite in the catabolic pathway of the branched-chain amino acid L-isoleucine.[2] Its formation is a direct consequence of the accumulation of its precursor, (S)-2-methylbutyryl-CoA.

## The Role of SBCAD Deficiency

The primary metabolic defect leading to elevated levels of **2-Methylbutyrylglycine** is a deficiency in the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase.[4][5] This autosomal recessive disorder is caused by mutations in the ACADSB gene.[5][6] The deficiency of SBCAD obstructs the normal breakdown of L-isoleucine, leading to the accumulation of (S)-2-methylbutyryl-CoA within the mitochondria.[4][6]

## Glycine N-Acyltransferase: The Conjugating Enzyme

The accumulated 2-methylbutyryl-CoA is subsequently detoxified through conjugation with glycine. This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT; EC 2.3.1.13).[4][6] The product of this reaction is **2-Methylbutyrylglycine**, which is then excreted in the urine.[4] The elevated urinary excretion of 2-MBG is a hallmark diagnostic marker for SBCAD deficiency.[4]



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### Metabolic pathway of 2-Methylbutyrylglycine formation in SBCAD deficiency.

## Enzyme Kinetics

The enzymatic conjugation of 2-methylbutyryl-CoA with glycine has been studied to understand the dynamics of 2-MBG formation. The following table summarizes the apparent kinetic constants for human liver glycine N-acyltransferase.

Substrate	Km (mmol/L)	Vmax (nmol/min/mg protein)	Reference
2-Methylbutyryl-CoA	0.3 - 5.6	Not specified	[4]
Glycine	0.5 - 2.9	Not specified	[4]

## Physiological Effects and Pathophysiology

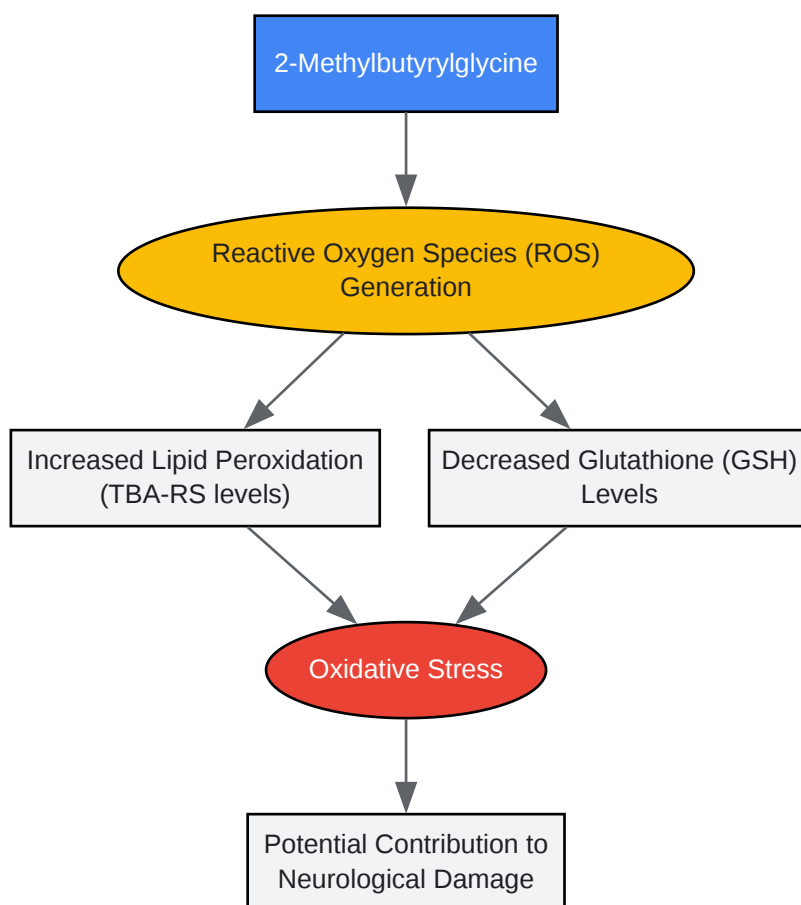
While many individuals with SBCAD deficiency and consequently elevated **2-Methylbutyrylglycine** levels are asymptomatic, some may present with neurological symptoms such as seizures and psychomotor delay.[4] Research suggests that 2-MBG itself may contribute to the pathophysiology of brain damage observed in some affected individuals.

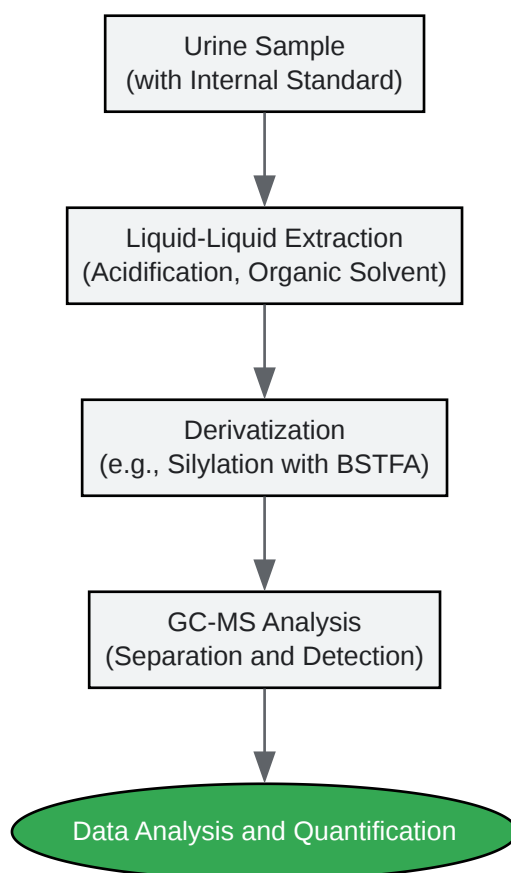
## Induction of Oxidative Stress

In vitro studies have demonstrated that **2-Methylbutyrylglycine** can induce oxidative stress in the brain.[7] The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to:

- **Lipid Peroxidation:** 2-MBG has been shown to increase the levels of thiobarbituric acid-reactive species (TBA-RS), an indicator of lipid damage in rat cerebral cortex.[2][7]
- **Depletion of Antioxidant Defenses:** The compound leads to a decrease in glutathione (GSH) levels, a crucial non-enzymatic antioxidant, in both rat brain preparations and C6 glioma cells.[7]

The induction of oxidative stress by 2-MBG is thought to be, at least in part, responsible for the neurological symptoms seen in some patients with SBCAD deficiency.[7]





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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Biochemical Properties of 2-Methylbutyrylglycine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135152#biochemical-properties-of-2-methylbutyrylglycine]

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